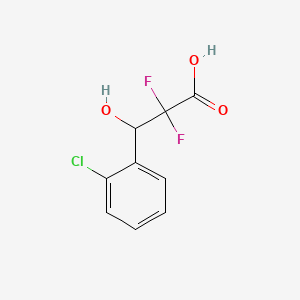

3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid is an organic compound characterized by the presence of a chlorophenyl group, two fluorine atoms, and a hydroxypropanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid typically involves the reaction of 2-chlorobenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and hydrolysis to yield the desired product. Common reagents used in this synthesis include sodium borohydride for reduction and hydrochloric acid for hydrolysis.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxy group to a corresponding alkane.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 3-(2-Chlorophenyl)-2,2-difluoro-3-oxopropanoic acid.

Reduction: Formation of 3-(2-Chlorophenyl)-2,2-difluoropropanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C10H10ClF2O3

- Molecular Weight : 236.63 g/mol

- CAS Number : 1250734-08-7

The compound features a difluorinated propanoic acid structure, which contributes to its unique chemical reactivity and potential uses.

Pharmaceutical Applications

- Intermediate for Drug Synthesis :

- Antimicrobial Activity :

- Fungicide Development :

Agrochemical Applications

- Crop Protection Agents :

- Synthesis of Herbicides :

Case Study 1: Development of Phosphodiesterase Inhibitors

A study explored the use of this compound as an intermediate in synthesizing phosphodiesterase inhibitors. The resulting compounds showed promising activity against various enzyme targets related to mood disorders.

Case Study 2: Prothioconazole Synthesis

In a patent filing, researchers described an efficient synthesis route for Prothioconazole using this compound as a key intermediate. The process yielded high purity products suitable for agricultural applications, demonstrating both economic viability and environmental safety .

Mecanismo De Acción

The mechanism of action of 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The presence of the chlorophenyl and difluoro groups enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

- 3-(2-Chlorophenyl)-2,2-difluoropropanoic acid

- 3-(2-Chlorophenyl)-3-hydroxypropanoic acid

- 3-(2-Fluorophenyl)-2,2-difluoro-3-hydroxypropanoic acid

Comparison: Compared to its analogs, 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid exhibits unique properties due to the combined presence of chlorophenyl and difluoro groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Actividad Biológica

3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid is a compound that has garnered attention due to its potential biological activities. This compound, identified by CAS number 1250734-08-7, is a mixture of diastereomers and is utilized in various organic synthesis applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClF2O3. The presence of the chlorophenyl group and difluoromethyl moiety contributes to its unique chemical properties, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antimicrobial Properties : Certain derivatives have shown effectiveness against various bacterial strains.

- Enzyme Inhibition : Compounds containing fluorinated groups often demonstrate enhanced potency in inhibiting specific enzymes, such as those involved in metabolic pathways.

- Anticancer Activity : Some studies suggest that structurally related compounds can inhibit tumor cell proliferation.

Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of a chlorophenyl group was noted to enhance this activity, potentially due to increased lipophilicity and membrane permeability .

Enzyme Inhibition Studies

Fluorinated compounds are known for their ability to act as enzyme inhibitors. For instance, a comparative study on trifluoromethyl-containing acids revealed that the incorporation of fluorine atoms can lower the pKa of adjacent functional groups, enhancing binding affinity to target enzymes. This mechanism was observed in compounds designed to inhibit reverse transcriptase, where the fluorinated analogs showed improved inhibitory effects compared to non-fluorinated counterparts .

Anticancer Potential

In vitro studies on derivatives of this compound have shown promise in inhibiting cancer cell lines. For example, analogs with similar structural motifs were tested for their cytotoxic effects on B16 melanoma cells, revealing submicromolar activity levels. Molecular docking studies suggested that these compounds interact effectively with tubulin, potentially disrupting cell division .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O3/c10-6-4-2-1-3-5(6)7(13)9(11,12)8(14)15/h1-4,7,13H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUUKOJMCCZJQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C(=O)O)(F)F)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.